molecular formula C24H26N2 B3490483 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine

1,3-dibenzyl-2-(4-methylphenyl)imidazolidine

Cat. No.: B3490483
M. Wt: 342.5 g/mol
InChI Key: ZCPNQALQAWTVSS-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine is an imidazolidine-based organic compound with the molecular formula C24H26N2 and a molecular weight of 342.48 g/mol . This structure is part of a class of chemicals that have demonstrated significant utility in scientific research, particularly as precursors in coordination chemistry and for the development of novel catalysts . Imidazolidine-bridged compounds are of high interest in the field of homogeneous catalysis, showing potential for creating lanthanide complexes with specialized catalytic activities . Furthermore, structurally related imidazoline-based N-heterocyclic carbenes (NHCs) are extensively used as ligands in the design of antitumor-active metal complexes, such as those involving gold(I), which have shown promising growth inhibitory effects in cancer cell line studies . The compound is provided as a research-grade material. It is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

1,3-dibenzyl-2-(4-methylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2/c1-20-12-14-23(15-13-20)24-25(18-21-8-4-2-5-9-21)16-17-26(24)19-22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPNQALQAWTVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine typically involves the reaction of benzylamine, 4-methylbenzaldehyde, and formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazolidinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Imidazolidine Derivatives

Structural Modifications and Substituent Effects

The biological and chemical properties of imidazolidines are highly dependent on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties/Activities Reference
1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine 1,3-dibenzyl; 2-(4-methylphenyl) Likely receptor modulation (hypothetical)
1,3-Dibenzyl-2-(2-chlorophenyl)imidazolidine 1,3-dibenzyl; 2-(2-chlorophenyl) Precursor for lanthanide complexes
5,5-Diphenylimidazolidine-2,4-dione 5,5-diphenyl; 2,4-dione Broad reactivity, antimicrobial activity
1-(4-Chlorobenzyl)-2,5-dioxoimidazolidine 4-chlorobenzyl; 2,5-dioxo Enhanced antimicrobial activity
3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione HCl Aminomethylphenyl; 2,4-dione Metalloproteinase inhibition, antitumor potential
1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Naphthalene-acetyl-piperidine; phenyl Anticancer activity

Physicochemical Properties

  • Dioxo derivatives () have lower log P values due to hydrogen-bonding capacity, favoring pharmacokinetic profiles .
  • Crystal Packing :

    • Crystallographic data (–12) indicates that substituents influence molecular conformation. For example, methylenedioxybenzyl groups () induce specific hydrogen-bonding networks, whereas the target compound’s benzyl groups may promote π-π interactions .

Q & A

Q. What are the established synthetic routes for 1,3-dibenzyl-2-(4-methylphenyl)imidazolidine, and how are reaction conditions optimized?

The synthesis of imidazolidine derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For example, analogous compounds like 4,5-diphenylimidazolidines are synthesized via reductive amination using sodium borohydride in ethanol, with careful control of temperature and solvent polarity to maximize yield . Key steps include:

  • Precursor preparation : Use of substituted benzaldehydes and amines under reflux conditions with glacial acetic acid as a catalyst .
  • Reductive cyclization : Application of NaBH₄ in ethanol to stabilize intermediates and promote ring closure .
  • Purification : Column chromatography or recrystallization to isolate the target compound.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Structural validation relies on a combination of techniques:

Method Purpose Example from Evidence
¹H/¹³C NMR Confirm substituent positions and stereochemistry.Used for imidazolidine derivatives in .
IR Spectroscopy Identify functional groups (e.g., C-N stretches in imidazolidine rings).Applied in .
Mass Spectrometry Verify molecular weight and fragmentation patterns.HRMS data for imidazolidines in .
X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally similar compounds like 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine .

Q. What biological or catalytic applications are reported for imidazolidine derivatives?

Imidazolidines serve as precursors for lanthanide complexes in homogeneous catalysis (e.g., asymmetric synthesis) . Biological studies on analogous compounds highlight antimicrobial and enzyme-inhibitory activities, attributed to the interaction of the imidazolidine core with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from dynamic stereochemistry or impurities. Strategies include:

  • Variable-temperature NMR : To detect conformational equilibria (e.g., chair-flipping in imidazolidine rings) .
  • 2D NMR techniques (COSY, NOESY): To assign coupling patterns and spatial proximities .
  • Comparative crystallography : Cross-referencing with X-ray structures of related compounds (e.g., chlorophenyl-substituted analogs) .

Q. What experimental design frameworks are effective for optimizing imidazolidine synthesis?

Factorial design (e.g., Box-Behnken or central composite design) minimizes trial-and-error approaches by systematically varying parameters:

  • Factors : Temperature, solvent polarity, catalyst loading .
  • Response variables : Yield, purity, reaction time .
    For example, a 3² factorial design could optimize benzylamine-to-aldehyde ratios and reflux durations, with ANOVA used to identify significant variables .

Q. How can computational methods accelerate reaction design for novel imidazolidine derivatives?

Integrated computational-experimental workflows, such as those developed by ICReDD, combine:

  • Quantum chemical calculations : To predict transition states and energetics for cyclization steps .
  • Machine learning : To screen substituent effects on reactivity or solubility .
  • Retrosynthetic analysis : Leveraging databases to propose feasible routes (e.g., reductive amination vs. cycloaddition pathways) .

Methodological Considerations

  • Handling air-sensitive intermediates : Use Schlenk techniques for reactions involving moisture-sensitive reagents (e.g., NaBH₄) .
  • Data reproducibility : Maintain detailed logs of solvent purity, drying methods, and spectroscopic calibration standards .
  • Comparative studies : Benchmark synthetic or analytical results against structurally characterized analogs (e.g., bromophenyl or chlorophenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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